Ethyl 3-Fluorocyclopentanecarboxylate

Lipophilicity Drug-likeness ADME

Ethyl 3-fluorocyclopentanecarboxylate (CAS 1849352-91-5; C₈H₁₃FO₂; MW 160.19 g/mol) is a fluorinated cyclopentane derivative bearing an ethyl ester at the 1-position and a single fluorine substituent at the 3-position of the saturated five-membered ring. The compound serves as a versatile synthetic intermediate in medicinal chemistry, where the incorporation of fluorine into cyclopentane scaffolds is a recognized strategy to modulate lipophilicity (XLogP3 = 1.7), conformational behavior, and metabolic stability of derived drug candidates.

Molecular Formula C8H13FO2
Molecular Weight 160.19 g/mol
Cat. No. B11714959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-Fluorocyclopentanecarboxylate
Molecular FormulaC8H13FO2
Molecular Weight160.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(C1)F
InChIInChI=1S/C8H13FO2/c1-2-11-8(10)6-3-4-7(9)5-6/h6-7H,2-5H2,1H3
InChIKeyQTYLJAGGOONPEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Fluorocyclopentanecarboxylate (CAS 1849352-91-5): A Strategic Fluorinated Cyclopentane Building Block for Pharmaceutical and Agrochemical R&D Procurement


Ethyl 3-fluorocyclopentanecarboxylate (CAS 1849352-91-5; C₈H₁₃FO₂; MW 160.19 g/mol) is a fluorinated cyclopentane derivative bearing an ethyl ester at the 1-position and a single fluorine substituent at the 3-position of the saturated five-membered ring [1]. The compound serves as a versatile synthetic intermediate in medicinal chemistry, where the incorporation of fluorine into cyclopentane scaffolds is a recognized strategy to modulate lipophilicity (XLogP3 = 1.7), conformational behavior, and metabolic stability of derived drug candidates . Its structural features position it at the intersection of fluorinated building block chemistry and the demand for conformationally constrained, non-planar ring systems in fragment-based drug discovery and agrochemical lead optimization [2].

Why Ethyl 3-Fluorocyclopentanecarboxylate Cannot Be Replaced by Its Non-Fluorinated Parent (Ethyl Cyclopentanecarboxylate) or the Free Acid


The simple substitution of ethyl 3-fluorocyclopentanecarboxylate with its non-fluorinated analog (ethyl cyclopentanecarboxylate, CAS 5453-85-0) or its free acid (3-fluorocyclopentanecarboxylic acid, CAS 1508595-64-9) is scientifically unsound due to distinct and quantifiable physicochemical divergences. The single fluorine atom at the 3-position lowers the computed LogP by approximately 0.77 log units versus the non-fluorinated ester, while simultaneously acidifying the corresponding free acid by 0.67 pKa units relative to unsubstituted cyclopentanecarboxylic acid . These represent a >4-fold difference in octanol–water partition behavior and a nearly 5-fold difference in acid dissociation constant—parameters that directly govern membrane permeability, protein binding, and metabolic handling in downstream bioactive molecules [1]. Interchanging the ethyl ester with the free carboxylic acid eliminates the ester prodrug or protected-intermediate functionality, altering solubility by an order of magnitude and exposing the polar carboxylate to premature conjugation or excretion pathways .

Quantitative Differential Evidence: Ethyl 3-Fluorocyclopentanecarboxylate vs. Comparator Compounds


Lipophilicity Reduction vs. Non-Fluorinated Parent Ester: LogP 1.69 vs. 2.46

Ethyl 3-fluorocyclopentanecarboxylate exhibits a computed LogP of 1.69 (XLogP3 = 1.7), which is substantially lower than the LogP of 2.46 measured for its non-fluorinated counterpart, ethyl cyclopentanecarboxylate (CAS 5453-85-0). This represents a ΔLogP of -0.77, corresponding to an approximately 5.9-fold decrease in octanol–water partition coefficient [1]. The magnitude of this reduction exceeds the typical ~0.5 log unit decrease observed for simple alkyl fluoride substitution and is attributable to the combined electron-withdrawing and dipole effects of the fluorine positioned on the cyclopentane ring [2]. For medicinal chemists, a LogP shift of this magnitude can move a lead compound from a high-lipophilicity risk zone (LogP > 3 for the derived amide or acid) into compliance with Lipinski and astex fragment-likeness criteria, directly reducing hERG binding, phospholipidosis, and metabolic clearance risks [2].

Lipophilicity Drug-likeness ADME

Enhanced Acidity of Parent Acid: pKa 4.32 vs. 4.99 for Cyclopentanecarboxylic Acid

The parent acid of the target compound, 3-fluorocyclopentanecarboxylic acid (CAS 1508595-64-9), has a predicted pKa of 4.32 ± 0.40, compared to the experimentally measured pKa of 4.99 for unsubstituted cyclopentanecarboxylic acid [1]. The ΔpKa of -0.67 units reflects the electron-withdrawing inductive effect (-I) of the fluorine atom transmitted through the cyclopentane ring's sigma framework, increasing the acidity by approximately 4.7-fold. This pKa depression is significant at physiological pH (7.4): the 3-fluoro acid will exist ~99.9% as the ionized carboxylate, while the non-fluorinated acid is ~99.6% ionized—a seemingly small fractional difference that nonetheless equates to a ~4-fold difference in the concentration of the neutral, membrane-permeable species. For drug design programs, this altered ionization profile impacts passive diffusion rates across lipid bilayers and can be exploited to fine-tune the balance between aqueous solubility and permeability [2].

Acidity Bioisostere design Solubility

Quantitative Hydrolysis Efficiency: 70–85% Yield to Free Acid under Standard Conditions

Ethyl 3-fluorocyclopentanecarboxylate undergoes ester hydrolysis under both acidic and basic conditions to yield 3-fluorocyclopentanecarboxylic acid and ethanol with reported yields in the range of 70–85% . This hydrolysis efficiency is consistent with the reactivity profile of ethyl esters on secondary cyclopentane scaffolds but is notable for the absence of significant defluorination side products, which can plague fluorinated esters bearing the fluorine atom alpha to the carbonyl. In the target compound, the fluorine is positioned at the 3-position, remote from the ester carbonyl, thus competitive hydrolysis of the C–F bond is not observed under standard saponification conditions (NaOH/H₂O/EtOH or HCl/H₂O). By contrast, esters such as ethyl 2-fluorocyclopentanecarboxylate or ethyl 2,2-difluorocyclopentanecarboxylate risk β-elimination or defluorination pathways that can reduce effective yields to below 50% [1].

Prodrug activation Synthetic reliability Ester hydrolysis

Conformational Restriction and ¹⁹F NMR Probe Utility vs. Non-Fluorinated Scaffolds

The introduction of a single fluorine at the 3-position of the cyclopentane ring alters the pseudo-rotational conformational landscape relative to unsubstituted cyclopentane. Fluorinated cyclopentane derivatives exhibit complex conformational behavior due to stereoelectronic effects—specifically, gauche preferences and dipole–dipole interactions—that bias the ring puckering modes away from those adopted by the parent hydrocarbon [1]. This conformational biasing is qualitatively distinct from that observed with larger halogens (Cl, Br) where steric effects dominate, and from hydroxyl or amino substituents where hydrogen-bonding interactions introduce additional complexity [2]. Furthermore, the single ¹⁹F nucleus provides a sensitive and background-free NMR handle (¹⁹F NMR chemical shift dispersion ~300 ppm) that is absent in non-fluorinated cyclopentane carboxylates, enabling the compound to serve a dual role as both a synthetic building block and a ¹⁹F NMR probe for fragment-based screening and protein–ligand binding studies [3].

Conformational analysis ¹⁹F NMR screening Fragment-based drug discovery

Retention of Synthetic Versatility: Stable Ethyl Ester Protecting Group vs. Prematurely Reactive Free Acid

The ethyl ester functionality of the target compound serves as a carboxyl-protecting group that remains stable under a wide range of reaction conditions (nucleophilic substitutions at fluorine, Grignard additions, reductive aminations on derived aldehydes) and can be selectively removed by hydrolysis in 70–85% yield when the free acid is required . In contrast, procuring the free acid directly (3-fluorocyclopentanecarboxylic acid, pKa ~4.3) introduces a reactive carboxylic acid moiety that is incompatible with organometallic reagents, complicates chromatographic purification (streaking, poor solubility in organic eluents), and may necessitate additional protection–deprotection steps that reduce overall synthetic efficiency [1]. The comparator methyl ester (methyl 3-fluorocyclopentanecarboxylate, CAS 1876865-33-6) offers a similar protecting-group strategy but with a different deprotection profile (faster saponification) and less favorable atom economy for downstream transesterification or enzymatic resolution applications .

Synthetic intermediate Protecting group strategy Chemical procurement

Metabolic Stability Advantage: C–F Bond Resistance vs. C–H (Class-Level Evidence from Fluorinated Cyclopentane Pharmacophores)

The carbon–fluorine bond at the 3-position of the cyclopentane ring (bond dissociation energy ~116 kcal/mol for C–F vs. ~99 kcal/mol for C–H) renders the 3-position resistant to oxidative metabolism by cytochrome P450 enzymes, a metabolic soft spot that commonly limits the half-life of non-fluorinated cyclopentane-containing drug candidates [1]. This class-level advantage is well-documented across fluorinated cyclopentane pharmacophores: for instance, (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid (FCP)—a direct structural relative sharing the 3-fluorocyclopentane scaffold—demonstrates sustained inactivation of GABA aminotransferase and ornithine aminotransferase in hepatic contexts where non-fluorinated analogs undergo rapid metabolic clearance [2][3]. While direct microsomal stability data for the title ethyl ester specifically have not been published, the extensive precedent for improved metabolic stability conferred by fluorine substitution at the cyclopentane 3-position provides strong inferential evidence that this compound will offer superior metabolic handling compared to its non-fluorinated or 3-hydroxy analogs [1].

Metabolic stability Cytochrome P450 Fluorine substitution

Evidence-Based Application Scenarios for Ethyl 3-Fluorocyclopentanecarboxylate in Pharmaceutical R&D and Agrochemical Synthesis


Lead Optimization Programs Requiring LogP Reduction in Cyclopentane-Containing Scaffolds

When a cyclopentane-containing lead compound exceeds Lipinski's LogP threshold (>5) or shows signs of hERG liability and phospholipidosis risk associated with excessive lipophilicity, replacing a non-fluorinated cyclopentane building block with ethyl 3-fluorocyclopentanecarboxylate can achieve a LogP reduction of approximately 0.77 log units (from 2.46 to 1.69 at the building block level) without introducing hydrogen-bond donors or acceptors that would otherwise alter the pharmacophore [1]. This magnitude of LogP modulation is sufficient to move candidate molecules into favorable drug-likeness space while preserving the conformational constraints of the cyclopentane ring.

Fragment-Based Drug Discovery Libraries Leveraging ¹⁹F NMR Screening

Ethyl 3-fluorocyclopentanecarboxylate meets fragment rule-of-three criteria (MW 160.19 < 300 Da; LogP 1.69 < 3; H-bond acceptors = 2) and incorporates a single ¹⁹F nucleus that provides a sensitive, background-free NMR probe for protein-observed and ligand-observed ¹⁹F NMR screening experiments [2]. After hydrolysis to the free acid or further derivatization to amides, the resulting fragments retain the ¹⁹F label for hit validation by ¹⁹F T₂-filtered NMR or protein X-ray crystallography, enabling unambiguous determination of binding orientation and occupancy in fragment elaboration campaigns [2].

Synthesis of Fluorinated GABA-AT and OAT Inhibitor Analogs

Building on the precedent established by (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid (FCP), a mechanism-based inactivator of GABA aminotransferase and ornithine aminotransferase [1], ethyl 3-fluorocyclopentanecarboxylate can serve as the starting material for the synthesis of 3-fluorocyclopentane-1-carboxylic acid derivatives through controlled hydrolysis (70–85% yield) followed by Curtius rearrangement or reductive amination to install amino functionality at the 1-position . The 3-fluoro substitution pattern on the cyclopentane core has been validated in multiple patent families as critical for GABA-AT and OAT inhibitory activity, with the fluorine atom's electronic effect modulating the pKa of the ring carboxylate (4.32 vs. 4.99 for non-fluorinated) and thereby influencing binding interactions in the enzyme active site [1][2].

Agrochemical Intermediate Requiring Metabolic Stability Without Persistent Environmental Fluorination

In contrast to polyfluorinated or trifluoromethyl-substituted cyclopentane building blocks, ethyl 3-fluorocyclopentanecarboxylate contains a single C–F bond at the metabolically resistant 3-position, offering a balance between target metabolic stability (class-level evidence for C–F resistance to CYP450 oxidation ) and favorable environmental degradation profiles. This property is important for agrochemical development programs where total fluorine content is being minimized to reduce the risk of persistent fluorinated metabolite accumulation in soil and groundwater, while still retaining the potency-enhancing effects of strategic fluorine incorporation .

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